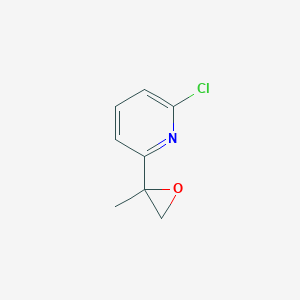

2-Chloro-6-(2-methyloxiran-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 2228280-94-0 . It has a molecular weight of 169.61 . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the structure of “2-Chloro-6-(2-methyloxiran-2-yl)pyridine”, has been studied extensively . The synthesis often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Iridium or rhodium-catalyzed C-H or C-F borylation is also a promising method for the preparation of pyridinylboronic acids .Molecular Structure Analysis

The IUPAC name of “2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is 2-chloro-6-(2-methyloxiran-2-yl)pyridine . The InChI Code is 1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The InChI key is ITZGJVPDGBPZBS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its reactive oxirane ring which can undergo ring-opening reactions. It serves as an intermediate in the production of pharmaceuticals that target a range of diseases, from infections to chronic conditions .

Catalyst Development

In the field of catalyst development, the compound’s structure allows for the creation of novel catalytic systems. These systems can enhance the efficiency of chemical reactions, particularly in the synthesis of complex organic molecules.

Material Science

Researchers in material science explore the use of “2-Chloro-6-(2-methyloxiran-2-yl)pyridine” in the development of new materials. Its incorporation into polymers can lead to materials with improved properties like increased resilience or conductivity.

Organic Synthesis

The compound finds extensive use in organic synthesis. Its incorporation into synthetic routes can lead to the formation of diverse organic structures, which are valuable in both research and industrial applications .

Pharmaceutical Research

In pharmaceutical research, this compound is key in the development of new therapeutic agents. Its versatility allows for the exploration of new drug candidates with potential efficacy against various health conditions .

Chemical Engineering

“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is significant in chemical engineering, where it’s used in process optimization. Its role in the design of efficient and scalable chemical processes is crucial for the production of high-purity chemical products .

Biochemistry

In biochemistry, the compound is used to study enzyme reactions and biological pathways. It can act as a substrate or inhibitor in enzymatic studies, helping to elucidate the biochemical mechanisms underlying cellular functions .

Environmental Science

Lastly, the compound’s applications extend to environmental science. It can be used in the analysis of environmental samples and the development of green chemistry practices, aiming to reduce the environmental impact of chemical processes.

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341, H351, H361, H412 . Precautionary measures include P201, P202, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-chloro-6-(2-methyloxiran-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZGJVPDGBPZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(2-methyloxiran-2-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)

![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)